Product packaging for 2-Bromo-3-methoxybenzyl bromide(Cat. No.:CAS No. 128828-86-4)

2-Bromo-3-methoxybenzyl bromide

Cat. No.: B6296485
CAS No.: 128828-86-4
M. Wt: 279.96 g/mol
InChI Key: IPTDXRBBORUXGS-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzyl (B1604629) Ethers as Key Synthetic Intermediates

Halogenated benzyl ethers are a class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses. Their utility stems from the presence of two key functional groups: the ether linkage and one or more halogen atoms on the benzyl group. The benzyl ether component is often employed as a protecting group for alcohols, a strategy fundamental to the multi-step synthesis of complex molecules. nih.govyoutube.com The Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide like benzyl bromide, is a common and efficient method for their preparation. youtube.comyoutube.com

The halogen atom(s) on the aromatic ring significantly influence the reactivity of the benzyl group and provide a handle for further chemical modifications. For instance, the position and nature of the halogen can affect the susceptibility of the benzylic carbon to nucleophilic attack. ucalgary.cadoubtnut.com Benzylic halides are known to readily participate in both Sₙ1 and Sₙ2 nucleophilic substitution reactions due to the ability of the benzene (B151609) ring to stabilize the resulting carbocation or transition state. ucalgary.caquora.comlibretexts.org The presence of electron-withdrawing groups, such as halogens, can impact the reaction rate and pathway. google.com

Furthermore, the halogen atom can be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the formation of new carbon-carbon bonds and the elaboration of the molecular framework. This dual functionality makes halogenated benzyl ethers versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. chemimpex.comnbinno.com

Significance of 2-Bromo-3-methoxybenzyl bromide in Advanced Chemical Transformations

The specific arrangement of substituents in this compound makes it a valuable reagent for sophisticated organic synthesis. The presence of the methoxy (B1213986) group, an electron-donating group, and the bromine atom, an electron-withdrawing group, at specific positions on the benzene ring, fine-tunes the reactivity of the benzylic bromide. This tailored reactivity is exploited in advanced chemical transformations to construct intricate molecular structures.

One notable application of a closely related compound, 2-bromo-3-methoxybenzonitrile, is in the synthesis of bicyclic arylazepinone compounds. guidechem.com These nitrogen-containing heterocyclic compounds are of significant interest due to their unique physiological and pharmacological activities, with potential applications in treatments for psychotic disorders, pain management, and cardiovascular diseases. guidechem.com The synthesis involves a ruthenium- and palladium-catalyzed reaction where the substituted benzonitrile (B105546) is a key component. guidechem.com This highlights the importance of the specific substitution pattern on the benzene ring for achieving the desired chemical transformation.

Furthermore, substituted benzyl bromides, including those with methoxy and bromo groups, have been utilized in homologation reactions involving diazo compounds. nih.gov These reactions allow for the formal insertion of a carbon atom into a C-C bond, providing a powerful method for chain extension and the synthesis of complex molecules from simpler precursors. nih.gov The electronic nature of the substituents on the benzyl bromide is crucial for the success of these transformations. nih.gov

Overview of Established and Emerging Research Foci Pertaining to this compound

The research applications of this compound and structurally similar compounds are primarily concentrated in the field of medicinal chemistry and the development of novel bioactive molecules.

An established area of research for this compound is its interaction with serotonin (B10506) receptors. It has been identified as a ligand that binds to the 5-HT1A receptor and can inhibit the reuptake of serotonin. biosynth.com This suggests its potential as a lead compound for the development of therapeutics for conditions such as depression and anxiety. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2O B6296485 2-Bromo-3-methoxybenzyl bromide CAS No. 128828-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTDXRBBORUXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561697
Record name 2-Bromo-1-(bromomethyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113172-87-5, 128828-86-4
Record name 2-Bromo-1-(bromomethyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methoxybenzyl bromide
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Synthetic Methodologies for 2 Bromo 3 Methoxybenzyl Bromide and Its Precursors

Strategic Syntheses of Substituted Aromatic Building Blocks

The foundation for synthesizing 2-bromo-3-methoxybenzyl bromide is the creation of a precisely substituted benzene (B151609) ring. This requires methodologies that can selectively introduce functional groups at desired positions.

Regioselective Bromination of Methoxy-Substituted Aromatic Systems

The preparation of aryl bromides is a cornerstone of organic synthesis, as these compounds are versatile intermediates for creating pharmaceuticals, agrochemicals, and other functional materials. nih.gov The most common method for their synthesis is electrophilic aromatic bromination. nih.gov The primary challenge in the synthesis of the precursor 2-bromo-3-methoxytoluene lies in controlling the regioselectivity of the bromination reaction on a disubstituted aromatic ring. The starting material, 3-methoxytoluene (3-methylanisole), possesses two activating groups: a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃).

Both the methoxy and methyl groups are ortho, para-directing activators in electrophilic aromatic substitution. The methoxy group is a strongly activating substituent due to its ability to donate electron density to the benzene ring through resonance. vaia.com The methyl group is a less powerful activator. The directing effects of these substituents must be carefully considered to achieve bromination at the C2 position. The methoxy group strongly directs substitution to the ortho (C2 and C6) and para (C4) positions. The methyl group directs to its ortho (C2 and C4) and para (C6) positions. The confluence of these directing effects makes the C2, C4, and C6 positions the most likely sites for bromination.

Achieving high selectivity for the desired 2-bromo isomer over the 4-bromo and 6-bromo isomers often requires careful selection of the brominating agent and reaction conditions. nih.govwku.edu For instance, the use of N-bromosuccinimide (NBS) in a polar solvent like acetonitrile (B52724) has been shown to be highly para-selective with respect to the most activating substituent. nih.gov In cases where multiple activating groups are present, the outcome can be a mixture of isomers, necessitating optimization to favor the desired product. wku.edu Alternative brominating systems, such as dimethyl sulfoxide (B87167) with hydrobromic acid (Me₂SO–HBr), have also been explored to achieve specific regioselectivity in the bromination of substituted benzenes. rsc.org

Benzylic Bromination Protocols for this compound

Once the precursor 2-bromo-3-methoxytoluene is obtained, the next critical step is the selective bromination of the benzylic methyl group to yield the final product.

Radical Benzylic Halogenation Utilizing N-Bromosuccinimide (NBS) and Photoinitiators

Benzylic bromination refers to the substitution of a hydrogen atom on a carbon directly attached to a benzene ring with a bromine atom. chadsprep.com This position is particularly reactive because the C-H bonds are weaker than typical sp³ C-H bonds, a consequence of the resonance stabilization of the resulting benzylic radical. libretexts.org

The most common and effective reagent for this transformation is N-bromosuccinimide (NBS). chadsprep.commasterorganicchemistry.com Using elemental bromine (Br₂) for this purpose is often problematic as it can lead to undesired side reactions, such as electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com NBS provides a low, constant concentration of Br₂ throughout the reaction, which favors the radical pathway required for benzylic substitution over competing ionic pathways. libretexts.orgmasterorganicchemistry.com

The reaction is a free-radical chain reaction and requires initiation, which is typically achieved using light (photoinitiation) or a radical initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). chadsprep.comcommonorganicchemistry.com This process is known as the Wohl-Ziegler reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•). The bromine radical abstracts a benzylic hydrogen from the toluene (B28343) derivative to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a Br₂ molecule (generated in situ from the reaction of NBS with HBr) to form the desired benzyl (B1604629) bromide and a new bromine radical, which continues the chain. libretexts.orgyoutube.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of the benzylic bromination of 2-bromo-3-methoxytoluene hinges on the careful optimization of reaction conditions to maximize the yield of this compound and minimize the formation of byproducts. Key parameters to consider include the choice of solvent, temperature, and the nature of the radical initiator.

Historically, carbon tetrachloride (CCl₄) was a common solvent for NBS brominations. commonorganicchemistry.com However, due to its toxicity, safer alternatives are now preferred. masterorganicchemistry.com Solvents can influence the selectivity of the bromination, making their selection a crucial aspect of reaction design. manac-inc.co.jp For example, successful benzylic brominations have been carried out in solvents like chloroform (B151607) (CHCl₃) or trifluoromethylbenzene (PhCF₃). masterorganicchemistry.comreddit.com

The reaction is often run at elevated temperatures, such as the reflux temperature of the chosen solvent, to promote radical formation. commonorganicchemistry.com The use of photo-irradiation, often with a heat lamp, can significantly accelerate the reaction, sometimes reducing reaction times from hours to minutes. reddit.com A one-pot reaction, where the precursor is formed and then brominated at the benzylic position without intermediate isolation, has been described for a similar isomer, 2-bromo-5-methoxybenzyl bromide, highlighting a strategy for process optimization. google.com

Alternative Bromination Reagents and Methodologies

While NBS is the most widely used reagent for benzylic bromination, other reagents and methods exist. The original Wohl reaction utilized N-bromoacetamide instead of NBS. masterorganicchemistry.com Other N-bromo compounds, such as N-bromophthalimide, can also be used, though they may offer few advantages over NBS in terms of reactivity. manac-inc.co.jp

For certain applications, other brominating agents like bromotrichloromethane (B165885) (BrCCl₃) can be employed. gla.ac.uk The choice of reagent is often dictated by the specific substrate and the desired outcome, as different reagents can exhibit varying levels of reactivity and selectivity. gla.ac.uk The development of milder or more selective brominating agents remains an area of interest in synthetic chemistry to improve the efficiency and safety of these important transformations.

Multicomponent and One-Pot Synthetic Approaches

One-pot synthesis, a strategy where a starting material is subjected to successive chemical reactions in a single reactor, offers significant advantages by eliminating the need for purification of intermediate compounds. This approach saves time, resources, and reduces waste. While specific multicomponent reactions for the direct synthesis of this compound are not extensively documented, one-pot methodologies for structurally related isomers highlight the potential of this strategy.

A notable example is the one-pot process for producing 2-bromo-5-methoxybenzyl bromide. wipo.int This method begins with the radical bromination of a precursor, 3-methylanisole (B1663972) (3-methoxytoluene), using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) to form 3-methoxybenzyl bromide. wipo.int Crucially, instead of isolating this intermediate, a polar solvent and additional NBS are added directly to the reaction mixture to achieve electrophilic aromatic bromination on the benzene ring, yielding the final dibrominated product in a single sequence. wipo.int This streamlined approach enhances efficiency by telescoping multiple reaction steps.

This principle can be conceptually applied to the synthesis of this compound. The synthesis would likely start from 3-methoxytoluene. The first step would be the selective electrophilic bromination at the C2 position of the aromatic ring to yield 2-bromo-3-methoxytoluene. Following this, a subsequent radical bromination of the methyl group, initiated by light or a chemical initiator, would be performed in the same reaction vessel to produce the final product, this compound.

Another relevant one-pot approach in a broader context is the Kabachnik-Fields reaction, which synthesizes α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite (B83602) in a single step. nih.gov While not a direct synthesis of the target compound, it exemplifies the power of multicomponent reactions to construct complex molecules efficiently under solvent-free conditions, a principle that inspires the development of novel synthetic routes. nih.gov

Considerations for Sustainable and Scalable Synthetic Routes

The industrial production of specialty chemicals like this compound necessitates synthetic routes that are not only efficient but also sustainable and scalable. Modern synthetic chemistry prioritizes "green" principles, focusing on reducing hazardous waste, improving energy efficiency, and utilizing safer reagents.

Continuous Flow Photochemistry: A significant advancement in sustainable synthesis is the use of continuous-flow photochemical reactors for benzylic brominations. rsc.orgorganic-chemistry.org These systems offer superior control over reaction parameters compared to traditional batch processes. A key innovation is the in-situ generation of bromine (Br₂) from safer, more manageable precursors like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr). rsc.org This generated bromine is immediately mixed with the organic substrate in a microstructured reactor and irradiated with LEDs (e.g., 405 nm), which initiates the radical bromination. rsc.org This method offers exceptionally high throughput, with complete conversions achieved in residence times as short as 15 seconds. rsc.org Furthermore, it allows for the complete removal of hazardous organic solvents like carbon tetrachloride (CCl₄), drastically improving the process mass intensity (PMI), a key metric of green chemistry. rsc.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave-promoted synthesis represents another eco-friendly alternative for preparing benzylic bromides. tandfonline.com The reaction of benzylic alcohols with a combination of triphenylphosphine (B44618) and N-bromosuccinimide (NBS) under solvent-free microwave irradiation can be completed in seconds, offering extremely high yields. tandfonline.com The neutral and rapid reaction conditions, coupled with the absence of solvent, make this protocol an important and sustainable alternative to classical methods. tandfonline.com

Alternative Brominating Agents and Reaction Conditions: Traditional benzylic bromination often relied on elemental bromine, which is highly toxic and corrosive, or NBS in chlorinated solvents. google.com Sustainable approaches focus on alternatives. For instance, reactions using NaBr and an oxidizing agent like oxone in the presence of sunlight can generate bromine in-situ, avoiding the handling of elemental bromine. sciencemadness.org Additionally, activating radical reactions with a common compact fluorescent lamp (CFL) in acetonitrile provides a safer alternative to both hazardous solvents and more complex initiation methods. organic-chemistry.org

For industrial-scale synthesis, continuous operation is often preferred. Processes have been developed for the bromination of substituted toluenes in the presence of an azo initiator and an oxidizing agent (like hydrogen peroxide), which can be run continuously in a two-phase system, allowing for better control and safety. google.com

A two-step bromination/debromination procedure can also enhance scalability and product purity. In this method, the starting material is first treated with an excess of NBS to produce a mixture of polybrominated compounds. This mixture is then selectively debrominated using reagents like diethyl phosphite and a non-nucleophilic base to yield the desired monobrominated product with high purity, which can be crucial for subsequent pharmaceutical applications.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Methoxybenzyl Bromide

Organometallic Transformations

The presence of two bromine atoms on 2-bromo-3-methoxybenzyl bromide opens up possibilities for organometallic chemistry, allowing for the formation of carbon-carbon bonds.

Grignard reagents are formed by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.edulibretexts.org In the case of this compound, the aryl bromide is the more likely site for Grignard reagent formation due to the high reactivity of the benzylic bromide, which would likely lead to side reactions like Wurtz coupling.

The formation of the Grignard reagent, (2-bromo-3-methoxyphenyl)methylmagnesium bromide, would involve the insertion of magnesium into the C-Br bond of the benzene (B151609) ring. This process requires anhydrous conditions to prevent the highly basic Grignard reagent from reacting with water. libretexts.org Once formed, this Grignard reagent is a potent nucleophile and a strong base. mnstate.edu It can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.eduyoutube.com For example, reaction with an aldehyde would yield a secondary alcohol after an aqueous workup.

A significant side reaction in Grignard reagent formation is the coupling of the organic halide with the Grignard reagent itself, which can be favored at higher concentrations and temperatures. libretexts.org

ReagentReaction ConditionsProduct Type
MagnesiumAnhydrous etherGrignard Reagent
Aldehyde/Ketone(followed by H₂O)Alcohol
Ester(followed by H₂O)Tertiary Alcohol

Similar to Grignard reagent formation, lithiation can be used to create a highly reactive organometallic species. This is typically achieved by reacting the aryl bromide with an organolithium reagent, such as n-butyllithium, in an anhydrous solvent like THF or diethyl ether at low temperatures. The resulting aryllithium compound is a powerful nucleophile.

This aryllithium species can then be "quenched" with various electrophiles. For example, reacting the lithiated intermediate with carbon dioxide followed by an acidic workup would yield the corresponding benzoic acid derivative. Other electrophiles like aldehydes, ketones, or alkyl halides can also be used to introduce new functional groups.

The selective lithiation of the aryl bromide over the benzylic bromide is generally achievable due to the greater acidity of the aryl proton, facilitating a halogen-metal exchange.

ElectrophileProduct after Quench
Carbon Dioxide (CO₂)2-Bromo-3-methoxybenzoic acid derivative
Aldehyde (e.g., formaldehyde)(2-Bromo-3-methoxyphenyl)methanol derivative
Alkyl Halide (e.g., methyl iodide)1-Bromo-2-methyl-3-methoxybenzene derivative

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a substrate well-suited for such transformations. The presence of an aryl bromide moiety allows for participation in a variety of coupling reactions, which are fundamental in modern organic synthesis.

Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira, Heck Cyclizations)

Palladium complexes are highly effective catalysts for the cross-coupling of aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov For this compound, the aryl bromide is the primary site of reactivity in these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov While specific studies on this compound are not prevalent, the reaction of similar benzyl (B1604629) bromides with arylboronic acids is well-documented. rsc.orgnih.gov These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297), and a phosphine (B1218219) ligand. rsc.org The reaction of benzyl halides can sometimes be selective, favoring the halide over other functionalities depending on the reaction conditions. rsc.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of arylalkynes. mdpi.com The reactivity of the aryl halide is a key factor, with aryl bromides generally requiring more forcing conditions than aryl iodides. wikipedia.org For a substrate like this compound, the coupling would occur at the C-Br bond of the aromatic ring. Copper-free Sonogashira protocols have also been developed, often utilizing bulky, electron-rich phosphine ligands to facilitate the coupling of aryl bromides at room temperature. organic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Intramolecular versions of the Heck reaction are particularly powerful for the synthesis of cyclic compounds. While there are no specific examples of intramolecular Heck cyclizations starting directly from this compound in the provided results, the general principle involves tethering an alkene to the molecule and then inducing a palladium-catalyzed cyclization. The reaction can proceed through neutral or cationic pathways, and the choice of solvent and additives can be crucial for the outcome. beilstein-journals.orgnih.govresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Substituted Benzyl and Aryl Bromides

Reaction TypeAryl BromideCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Benzyl BromidePhenylboronic AcidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77High Yield
Suzuki-Miyaura 2,4,6-Triisopropylphenyl BromideCyclohexylboronic AcidPd-AntPhosK₃PO₄Xylenes11063
Sonogashira 3-Bromoaniline2-Methylbut-3-yn-2-olPd(OAc)₂/P(p-tol)₃DBU-80Good to Excellent
Sonogashira Aryl BromideTerminal AlkynePd(PhCN)₂Cl₂/P(t-Bu)₃--Room Temp.-
Heck 3-BromoindazoleStyrene (B11656)Pd(OAc)₂/PPh₃TEASilica (B1680970) Gel (Ball-milling)-Good to Excellent
Heck 4-BromoacetophenoneStyrenePd(II)-complexNaOHWater100-

This table presents data from various sources for analogous compounds to illustrate typical reaction conditions and is not specific to this compound. nih.govresearchgate.netbeilstein-journals.orgrsc.org

Nickel-Mediated Coupling Processes

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govacs.orgrsc.orgnih.govorganic-chemistry.org They are particularly effective in coupling unactivated alkyl halides and can facilitate challenging C(sp²)–C(sp³) bond formations. For this compound, nickel catalysis could potentially be used to couple at both the aryl and benzyl bromide positions, depending on the reaction conditions and the nature of the coupling partner. Enantioselective nickel-catalyzed cross-coupling reactions of racemic secondary benzyl bromides with trialkynylindium reagents have been reported, demonstrating the potential for stereoconvergent transformations. nih.gov These reactions often employ a nickel(II) precatalyst, such as NiBr₂·diglyme, in combination with a chiral ligand. nih.gov

Mechanistic Investigations of Catalytic Cycles

The catalytic cycles of palladium- and nickel-catalyzed cross-coupling reactions have been the subject of extensive mechanistic studies. illinois.eduresearchgate.netchemrxiv.orgnih.govqub.ac.uk The generally accepted mechanism for palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck reactions involves a Pd(0)/Pd(II) cycle. wikipedia.orgnih.gov

The cycle typically begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming an arylpalladium(II) intermediate. illinois.edunih.gov This is often the rate-determining step. The next step is transmetalation (in Suzuki and Sonogashira reactions) where the organic group from the organoboron or organocopper reagent is transferred to the palladium center, displacing the halide. nih.gov For the Heck reaction, this step is an alkene insertion into the Pd-C bond. The final step is reductive elimination , where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

In some cases, particularly with bulky phosphine ligands, an unusual autocatalytic mechanism for oxidative addition has been observed. illinois.edu Furthermore, the nature of the halide and the steric and electronic properties of the ligands can influence whether the oxidative addition proceeds through a mono- or bisphosphine palladium species. illinois.edu

Radical Reactions and Radical Cascade Processes

The benzylic bromide in this compound is a key functional group for initiating radical reactions. The relative weakness of the benzylic C-Br bond allows for its homolytic cleavage to generate a benzylic radical intermediate. libretexts.org

Generation and Trapping of Benzylic Radical Intermediates

Benzylic radicals can be generated from benzyl bromides under various conditions, often involving radical initiators or photolysis. libretexts.org N-Bromosuccinimide (NBS) is a common reagent used to generate low concentrations of bromine radicals, which can then abstract a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org In the case of this compound, direct homolytic cleavage of the C-Br bond would yield the 2-bromo-3-methoxybenzyl radical. This reactive intermediate can then be trapped by various radical acceptors in subsequent steps.

Intramolecular Cyclizations and Intermolecular Additions

Once generated, the 2-bromo-3-methoxybenzyl radical can participate in a variety of transformations. If a suitable radical acceptor, such as an alkene, is present within the same molecule, an intramolecular radical cyclization can occur. These reactions are powerful methods for constructing cyclic systems.

Alternatively, the benzylic radical can undergo intermolecular addition to an external radical acceptor. For example, the radical addition of HBr to alkenes can proceed via a radical mechanism, leading to the anti-Markovnikov product. While not a direct reaction of the 2-bromo-3-methoxybenzyl radical, it illustrates the principle of radical addition to double bonds.

The reactivity of this compound is characterized by the interplay of its functional groups: the labile benzylic bromide, the electron-donating methoxy (B1213986) group, and the electron-withdrawing bromo substituent on the aromatic ring. These features allow for a range of chemical transformations, including rearrangement, fragmentation, and elimination reactions. This section explores two significant transformation pathways: C-C bond insertion reactions proceeding through phenonium ion intermediates and elimination reactions that yield styrene derivatives.

Formal C-C Bond Insertion Reactions via Phenonium Ion Intermediates

A notable rearrangement reaction of electron-rich benzyl bromide derivatives, such as this compound, involves a formal insertion of a diazo compound into a carbon-carbon bond. ucalgary.camsu.edumgscience.ac.inprepchem.com This homologation reaction is catalyzed by a Lewis acid and proceeds through the formation of a key phenonium ion intermediate. ucalgary.camsu.edu

The reaction mechanism, as elucidated by computational analysis, begins with the formation of a benzylic carbocation, facilitated by the Lewis acid. This carbocation then reacts with the diazo compound to form an alkyl diazonium ion. ucalgary.ca Subsequent loss of dinitrogen and the participation of the adjacent aromatic ring lead to the formation of a spirocyclic phenonium ion. ucalgary.camsu.edu This intermediate is critical as its formation and subsequent opening dictate the final product structure. For electron-rich benzyl bromides, the formation of the phenonium ion is a highly exergonic process. ucalgary.ca

The regioselectivity of the phenonium ion opening is generally high, leading to the formation of products with benzylic quaternary centers and an alkyl bromide functionality that can be further derivatized. ucalgary.camsu.edu The presence of electron-donating groups on the aromatic ring, such as the methoxy group in this compound, is crucial for the efficiency of this transformation as they stabilize the cationic intermediates involved. ucalgary.ca

The general scheme for this C-C bond insertion can be represented as follows:

Table 1: Key Steps in Formal C-C Bond Insertion

Step Description Intermediate
1 Lewis acid-assisted formation of a benzylic carbocation from the benzyl bromide. Benzylic Carbocation
2 Reaction of the carbocation with a diazo compound. Alkyl Diazonium Ion
3 Loss of dinitrogen and formation of a phenonium ion through neighboring group participation. Phenonium Ion

This table provides a simplified overview of the reaction mechanism.

Research has demonstrated the broad scope of this reaction with various substituted electron-rich benzyl bromides and diazo compounds, consistently yielding the homologated products in good yields. ucalgary.camsu.edu

Elimination Reactions Leading to Styrene Derivatives

Benzylic halides like this compound are susceptible to elimination reactions to form conjugated alkenes, in this case, a substituted styrene. ucalgary.ca The process, known as dehydrobromination, involves the removal of a hydrogen atom from the benzylic carbon and the bromide leaving group, resulting in the formation of a carbon-carbon double bond. These reactions are typically promoted by a base. msu.edu

The elimination can proceed through two primary mechanisms: the bimolecular elimination (E2) and the unimolecular elimination (E1).

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously to form the double bond. msu.edulibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. Strong, non-bulky bases and aprotic polar solvents generally favor the E2 pathway. For this compound, a strong base would abstract a proton from the benzylic carbon, leading to the formation of 2-bromo-3-methoxystyrene.

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. mgscience.ac.in In the second step, a weak base abstracts a proton from the adjacent carbon to form the double bond. The E1 mechanism is favored by polar, protic solvents and weaker bases. The stability of the benzylic carbocation intermediate makes the E1 pathway plausible for benzylic halides.

The choice between the E1 and E2 pathways is influenced by several factors, including the strength of the base, the solvent, and the structure of the substrate. msu.edu In the case of this compound, the use of a strong base like potassium tert-butoxide would likely favor the E2 mechanism, leading to the formation of 2-bromo-3-methoxystyrene.

Table 2: Conditions Favoring E1 vs. E2 Elimination

Factor Favors E1 Favors E2
Base Weak base (e.g., H₂O, ROH) Strong base (e.g., RO⁻, OH⁻)
Solvent Polar protic (e.g., ethanol) Aprotic polar (e.g., DMSO)
Substrate Tertiary > Secondary > Primary Tertiary > Secondary > Primary

| Leaving Group | Good leaving group | Good leaving group |

This table summarizes general conditions that influence the mechanism of elimination reactions.

The formation of the conjugated styrene system is a strong driving force for these elimination reactions due to the increased stability of the product. ucalgary.ca

Strategic Applications of 2 Bromo 3 Methoxybenzyl Bromide in Diversified Organic Syntheses

Precursor for Complex Aromatic Scaffolds and Heterocycles

The presence of a reactive benzyl (B1604629) bromide group and a bromo-methoxy substituted aromatic ring makes 2-Bromo-3-methoxybenzyl bromide a key starting material for synthesizing a variety of complex aromatic and heterocyclic structures.

The synthesis of substituted pyridones, a class of heterocyclic compounds with significant biological activity, can be achieved through multi-step reaction sequences. While direct reaction pathways involving this compound are not extensively documented in the synthesis of pyridones, its structural motifs are relevant. For instance, the related compound 2-bromo-3-methoxypyridine (B21398) is prepared from 3-hydroxypyridine. google.com The synthesis of various pyridone derivatives often involves cyclization reactions of appropriately substituted precursors. organic-chemistry.org

In the realm of coumarin (B35378) synthesis, which are prevalent in medicinal chemistry, this compound can serve as a precursor to elaborate salicylaldehyde (B1680747) derivatives. These derivatives are crucial intermediates in Perkin or Knoevenagel condensations to form the coumarin nucleus. unica.itresearchgate.net The regioselective introduction of substituents on the coumarin scaffold is a key aspect of these syntheses. unica.it For example, brominated salicylaldehydes can be used to produce 3-arylcoumarins. unica.it Various synthetic methods have been developed for coumarin derivatives, highlighting their importance. researchgate.netnih.govbhu.ac.innih.gov

Table 1: Selected Reactions for Heterocycle Synthesis

Heterocycle General Method Key Intermediates Reference
Pyridones Cyclization Reactions N-propargyl enaminones, N-alkenyl alkynylamides organic-chemistry.org
Coumarins Perkin Condensation Substituted Salicylaldehydes unica.it
Coumarins Knoevenagel Condensation Hydroxybenzaldehydes researchgate.net

Building Block for Specialty Chemical Synthesis

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of a wide array of specialty chemicals.

In the agrochemical industry, the development of new pesticides and herbicides often relies on the synthesis of novel molecular scaffolds. The structural features of this compound can be incorporated into potential agrochemical candidates. For example, the related compound 3-Methoxybenzyl bromide is used in the synthesis of various organic molecules, some of which may have applications in agrochemical research. sigmaaldrich.com The bromo and methoxy (B1213986) substituents can influence the biological activity and physical properties of the final products.

The synthesis of advanced dyes and pigments often involves the assembly of complex aromatic structures with specific chromophoric and auxochromic groups. The 2-bromo-3-methoxybenzyl moiety can be incorporated into dye structures to tune their color, lightfastness, and solubility. The reactivity of the benzyl bromide allows for its attachment to various chromophoric systems, while the bromo and methoxy groups can serve as handles for further chemical modification or to influence the electronic properties of the dye molecule.

Monomer and Initiator in Precision Polymer Synthesis

The reactivity of the benzyl bromide functional group allows this compound to play a role in polymer chemistry, particularly in controlled radical polymerization techniques.

Benzyl halides are recognized as effective initiators for Atom Transfer Radical Polymerization (ATRP), a method that allows for the synthesis of polymers with well-defined architectures. In this context, the bromide in this compound can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization. The methoxy and bromo substituents on the aromatic ring can influence the initiator's reactivity and the properties of the resulting polymer. While this specific compound is not a conventional monomer, its derivatives could potentially be designed for polymerization. For instance, the autopolymerization of 2-bromo-3-methoxythiophene (B13090750) has been studied, indicating the potential for related substituted aromatic compounds to undergo polymerization. researchgate.net Furthermore, catechol derivatives containing a 2-bromoisobutyryl moiety have been synthesized and evaluated as initiators for surface-initiated ATRP, demonstrating the utility of bromo-containing initiators in creating polymer brushes on various surfaces. nih.gov

Development of Functionalized Monomers for Controlled Polymerization

The synthesis of polymers with well-defined architectures and functionalities is a major focus of modern polymer science. Functionalized monomers are the building blocks that enable the introduction of specific chemical properties into a polymer chain. This compound can, in principle, be utilized to synthesize novel styrenic or acrylic monomers.

The benzylic bromide is a reactive handle that can undergo nucleophilic substitution reactions with a variety of functional groups. For instance, it can be reacted with a suitable precursor to introduce a polymerizable moiety, such as a vinyl or acryloyl group. One potential route could involve the reaction of this compound with a protected vinylphenol or a hydroxyalkyl acrylate (B77674). The resulting monomer would carry the 2-bromo-3-methoxyphenyl group as a pendant functionality.

The presence of the bromo and methoxy substituents on the aromatic ring can influence the properties of the resulting polymer. The methoxy group, being electron-donating, can affect the electronic properties of the monomer and the polymer. The bromo substituent, on the other hand, can serve as a site for further post-polymerization modification, such as cross-coupling reactions, allowing for the synthesis of complex polymer architectures. Research on the synthesis of substituted polystyrene derivatives has shown that benzyl bromide moieties can be quantitatively introduced into monomer units, which are then used to create densely branched polymers. acs.orgepa.gov

Table 1: Potential Functionalized Monomers Derived from this compound

Monomer Structure (Postulated)Potential Polymerization MethodKey Features of Resulting Polymer
4-(2-Bromo-3-methoxybenzyloxy)styreneRadical Polymerization, ATRP- Pendant 2-bromo-3-methoxyphenyl groups- Potential for post-polymerization modification at the bromine site- Modified electronic and thermal properties
(2-Bromo-3-methoxybenzyl) acrylateRadical Polymerization, ATRP- Ester linkage susceptible to hydrolysis- Introduction of the functional aromatic group into acrylate polymers- Potential for biodegradable materials

It is important to note that the synthesis and polymerization of these specific monomers would require experimental validation to determine their reactivity and the properties of the resulting polymers.

Initiator for Radical Polymerization Mechanisms

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers. wikipedia.org ATRP relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition-metal catalyst. Benzyl halides are effective initiators for the ATRP of various monomers, particularly styrenes and acrylates. cmu.edubanglajol.info

The general mechanism for ATRP initiated by a benzyl bromide is depicted below:

Activation: The transition metal complex (e.g., Cu(I)Br/ligand) abstracts the bromine atom from the benzyl bromide, generating a benzylic radical and the oxidized metal complex (e.g., Cu(II)Br₂/ligand).

Propagation: The benzylic radical adds to a monomer unit, initiating the polymer chain growth.

Deactivation: The growing polymer radical is reversibly deactivated by the higher oxidation state metal complex, reforming the dormant polymer chain with a terminal halogen atom.

Studies on the ATRP of styrene (B11656) and acrylates have demonstrated that the choice of initiator, catalyst, and solvent significantly affects the polymerization outcome. banglajol.info While specific data for this compound as an ATRP initiator is not available, it is reasonable to expect it to function in a manner analogous to other substituted benzyl bromides.

Table 2: General Characteristics of ATRP Initiated by Benzyl Bromide Derivatives

ParameterInfluence of Benzyl Bromide Initiator
Initiation Rate Dependent on the stability of the generated benzylic radical, which is influenced by the electronic nature of the ring substituents.
Monomer Scope Generally effective for styrenes, acrylates, and methacrylates.
Control over Polymer Architecture Allows for the synthesis of polymers with controlled molecular weight and low polydispersity. The initiator fragment becomes the α-chain end.
End-Group Functionality The polymer chains are terminated with a bromine atom, which can be used for further chemical transformations. cmu.edu

Reagent in Stereoselective and Diastereoselective Transformations

The strategic placement of substituents in this compound also suggests its potential utility in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

Chiral Auxiliaries and Substrates in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.orgnih.gov While this compound itself is not chiral, it could potentially be a precursor for the synthesis of novel chiral auxiliaries. For example, the benzylic position could be functionalized with a chiral alcohol or amine, leading to a new class of chiral ligands or auxiliaries. The steric and electronic properties of the 2-bromo-3-methoxyphenyl group could influence the stereochemical outcome of reactions controlled by such auxiliaries. The development of chiral auxiliaries derived from amino acids and other natural products is a well-established strategy in asymmetric synthesis. nih.gov

Diastereoselective Alkylation Strategies

In diastereoselective reactions, a chiral center in a molecule influences the formation of a new stereocenter, leading to the preferential formation of one diastereomer over another. This compound can act as a prochiral electrophile in alkylation reactions with chiral nucleophiles or in reactions where a chiral catalyst is employed.

The reaction of a prochiral enolate with a substituted benzyl bromide, for instance, can lead to the formation of two diastereomers. The facial selectivity of the enolate attack on the benzylic carbon would be influenced by the steric hindrance and electronic interactions imposed by the 2-bromo and 3-methoxy substituents. Computational studies and experimental results have shown that the diastereoselectivity of such alkylations is highly dependent on the nature of the electrophile, the nucleophile, the solvent, and the counterion.

For example, the diastereoselective alkylation of chiral tetrazolo[1,5a]azepines with benzyl bromide has been reported to proceed with moderate stereoselectivity. nih.gov The stereochemical outcome is rationalized by the preferential attack of the nucleophile on the less hindered face of the electrophile. In the case of this compound, the ortho-bromo substituent would likely exert a significant steric influence, potentially leading to high levels of diastereoselectivity in reactions with appropriate chiral nucleophiles.

Table 3: Factors Influencing Diastereoselectivity in Alkylations with Benzyl Bromides

FactorInfluence on Diastereoselectivity
Steric Hindrance Bulky substituents on the nucleophile and the electrophile can lead to high facial selectivity. The ortho-bromo group in this compound is expected to play a significant role.
Electronic Effects The electron-donating methoxy group and the electron-withdrawing bromo group can influence the transition state geometry and energy.
Solvent The polarity and coordinating ability of the solvent can affect the aggregation state of the nucleophile and the stability of the transition state.
Counterion In enolate alkylations, the nature of the metal counterion (e.g., Li⁺, Na⁺, K⁺) can influence the stereochemical outcome through chelation control.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "2-Bromo-3-methoxybenzyl bromide". It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental for the initial structural assignment. In "this compound," the aromatic protons would appear as distinct signals in the 1H NMR spectrum, with their chemical shifts and coupling constants dictated by the substitution pattern on the benzene (B151609) ring. The benzylic protons of the -CH2Br group would typically appear as a singlet, while the methoxy (B1213986) protons would also present as a singlet but at a different chemical shift.

The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. The number of signals indicates the number of chemically non-equivalent carbon atoms. docbrown.infodocbrown.info The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbon atom attached to the bromine atom in the benzyl (B1604629) group will have a characteristic chemical shift. docbrown.info

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound in CDCl3

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Aromatic-H 6.8 - 7.5 -
-CH2Br ~4.5 ~30-35
-OCH3 ~3.9 ~56
Aromatic-C - 110 - 160
C-Br (ring) - ~115

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign the proton and carbon signals, especially in complex adducts formed during reactions. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons in the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each 13C signal based on its attached proton's chemical shift.

Dynamic NMR (DNMR) is a powerful technique for studying molecular processes that occur on the NMR timescale, such as conformational changes and reaction kinetics. nih.gov For "this compound," DNMR could be used to investigate the rotational dynamics around the C-C bond connecting the benzyl group to the aromatic ring. At low temperatures, the rotation might be slow enough to result in distinct NMR signals for different conformers, while at higher temperatures, these signals would coalesce due to rapid rotation. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational interchange. Such studies are crucial for understanding how the molecule's shape influences its reactivity and interactions. nih.gov

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the exact molecular formula of "this compound" and its reaction products. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the 79Br and 81Br isotopes. docbrown.infodocbrown.info The molecular ion region will exhibit a triplet of peaks (M, M+2, M+4) with a specific intensity ratio, confirming the presence of two bromine atoms.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound (C8H8Br2O)

Ion Exact Mass (Da)
[C8H879Br2O]+ 277.8992
[C8H879Br81BrO]+ 279.8972

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of "this compound") and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For "this compound," common fragmentation pathways would include the loss of a bromine radical from the benzyl group to form a stable benzyl cation, or the cleavage of the C-Br bond on the aromatic ring.

Table 3: Plausible Fragmentation Pathways and Major Fragment Ions for this compound in MS/MS

m/z Possible Fragment Ion Description
199/201 [C8H8BrO]+ Loss of a bromine radical from the benzyl group
171 [C7H5OBr]+ Further fragmentation of the benzyl cation
120 [C8H8O]+ Loss of two bromine atoms

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govdocbrown.info The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations, while the Raman spectrum results from the inelastic scattering of monochromatic light.

For "this compound," the IR and Raman spectra would show characteristic bands for the various functional groups. Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while aliphatic C-H stretching vibrations of the -CH2Br and -OCH3 groups are observed just below 3000 cm-1. docbrown.info The C=C stretching vibrations of the aromatic ring give rise to bands in the 1450-1600 cm-1 region. The C-O stretching of the methoxy group would produce a strong band, and the C-Br stretching vibrations would be found in the lower frequency "fingerprint" region of the spectrum. docbrown.info While IR spectroscopy is particularly sensitive to polar bonds like C-O, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. The combined use of both techniques provides a more complete picture of the molecule's vibrational modes. jconsortium.com

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (-CH2Br, -OCH3) Stretching 2850 - 3000
Aromatic C=C Stretching 1450 - 1600
C-O (methoxy) Stretching 1000 - 1300
C-Br (benzyl) Stretching 600 - 700

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of a molecule's connectivity, conformation, and, when applicable, its absolute stereochemistry.

The diffraction data allows for the calculation of the electron density map of the repeating unit within the crystal lattice, known as the unit cell. From this map, the positions of the individual atoms can be determined with high precision.

Key Structural Insights from X-ray Crystallography would include:

Bond Lengths and Angles: Precise measurements of the carbon-bromine, carbon-carbon, and carbon-oxygen bond lengths, as well as the bond angles within the benzene ring and the benzyl bromide moiety.

Torsional Angles: Determination of the rotational orientation of the methoxy and bromomethyl substituents relative to the benzene ring.

Planarity of the Aromatic Ring: Confirmation of the expected planarity of the benzene ring.

Intermolecular Interactions: Identification of any significant non-covalent interactions in the solid state, such as halogen bonding or dipole-dipole interactions, which influence the crystal packing.

Although a specific crystal structure for this compound is not publicly deposited in crystallographic databases, analysis of closely related brominated and methoxy-substituted benzyl derivatives provides expected values for key structural parameters.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

ParameterExpected Value RangeSignificance
C-Br (aromatic) bond length1.88 - 1.92 ÅProvides insight into the electronic influence of the methoxy group on the aromatic system.
C-Br (benzylic) bond length1.93 - 1.97 ÅReflects the reactivity of the benzylic bromide, a key functional group for synthetic applications.
C-O (methoxy) bond length1.35 - 1.38 ÅTypical for an aryl methyl ether.
C-C-Br (benzylic) angle110 - 114°Influences the steric accessibility of the benzylic position for nucleophilic substitution reactions.
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this type.
Space GroupP2₁/c or P-1 (for example)Provides information about the symmetry elements present within the crystal lattice.

Note: The values presented are estimations based on crystallographic data of similar compounds and are for illustrative purposes. Actual values would need to be determined experimentally.

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For this compound, various chromatographic methods are employed to ensure its purity after synthesis and to quantify it in reaction mixtures or formulations.

Purification by Column Chromatography

Following its synthesis, crude this compound is typically purified by flash column chromatography. This preparative technique involves passing a solution of the crude product through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds down the column. Separation is achieved based on the differential adsorption of the components to the stationary phase.

In a documented synthesis, this compound was purified using flash column chromatography with silica gel as the stationary phase. While the specific eluent system was not detailed, a common approach for compounds of this polarity would involve a non-polar solvent such as hexane (B92381) or cyclohexane, with increasing proportions of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to facilitate elution. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile or thermally labile compounds. For the analysis of benzyl bromide derivatives, HPLC is a particularly suitable method.

While a specific HPLC method for this compound is not published, methods for related benzyl halides can be adapted. A common approach involves derivatization to enhance UV detection and improve chromatographic behavior. For instance, benzyl halides can be reacted with a nucleophilic agent containing a chromophore, which allows for sensitive detection at a specific wavelength.

A reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Table 2: Plausible HPLC Method Parameters for the Analysis of this compound

ParameterTypical ConditionsPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides a non-polar stationary phase for reverse-phase separation.
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixturesTo control the retention and elution of the analyte.
Flow Rate 1.0 mL/minTo ensure reproducible retention times and efficient separation.
Detection UV at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~270-280 nm)For quantitative detection of the analyte.
Injection Volume 10 - 20 µLTo introduce a precise amount of the sample onto the column.
Column Temperature Ambient or controlled (e.g., 30 °C)To maintain consistent retention times.

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a premier technique for the analysis of volatile and thermally stable compounds. It can be used to assess the purity of this compound and to identify any volatile byproducts from its synthesis.

The compound would be dissolved in a suitable volatile solvent and injected into the GC, where it is vaporized. The vaporized sample is then carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

The elution order of related brominated aromatic compounds in GC is often influenced by the substitution pattern on the aromatic ring. The mass spectrometer detector provides fragmentation patterns that serve as a "fingerprint" for the identification of the analyte and any impurities.

Table 3: Anticipated GC-MS Method Parameters for this compound Analysis

ParameterTypical ConditionsRationale
Column Capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, HP-5ms)To separate compounds based on boiling point and polarity.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Injector Temperature 250 - 280 °CTo ensure complete and rapid vaporization of the sample.
Oven Program A temperature gradient, e.g., starting at 100 °C and ramping to 280 °CTo achieve good separation of compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio information for identification and quantification.
Ionization Mode Electron Ionization (EI)A standard ionization technique that produces reproducible fragmentation patterns.

Theoretical and Computational Chemistry Approaches to 2 Bromo 3 Methoxybenzyl Bromide Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biosynth.com It is adept at providing crucial descriptors for understanding molecular structure and predicting physicochemical properties based on the electron density. biosynth.comnih.gov

In studies of analogous compounds like 6-bromo-2,3-dimethoxybenzaldehyde, DFT calculations at the CAM-B3LYP/6-311++G(d,p) level of theory have been used to obtain information on electronic properties and to analyze molecular electrostatic potential (MEP) maps, which predict reactive sites for electrophilic and nucleophilic attack. biosynth.comnih.gov

A significant application of quantum chemical calculations is the mapping of reaction potential energy surfaces to predict plausible reaction pathways and identify the associated transition states. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics.

For example, the reactivity of benzyl (B1604629) bromides can proceed through different mechanisms, such as SN1 or SN2 pathways. Computational modeling can determine the energetically preferred route. A DFT study (using ωB97X-D functional) on the reaction of 4-methoxybenzyl bromide with a diazo compound found that the initial nucleophilic displacement proceeds via an SN1 mechanism, which was computationally favored over the SN2 pathway. nih.gov The study calculated the activation barrier for the rate-determining step, providing a quantitative measure of the reaction's feasibility. nih.gov

Similarly, DFT calculations have been used to investigate the dimerization and trimerization reactions of 2-bromo-3-methoxythiophene (B13090750), a molecule with some structural similarities to the title compound. nih.gov These calculations revealed a pathway involving the elongation of the carbon-bromine bond and its subsequent addition to a neighboring molecule, and the activation energies for these initial steps were quantified. nih.gov

Table 1: Illustrative Calculated Activation Energies for Reactions of Related Bromo-Compounds
Reactant/SystemReaction TypeComputational MethodCalculated Activation Barrier (kcal/mol)Reference
4-Methoxybenzyl bromideSN1 C-C bond formationωB97X-D/def2-QZVPP//ωB97X-D/6-31+G(d,p)18.5 nih.gov
2-Bromo-3-methoxythiopheneDimerization (Enthalpy)DFT (Functional not specified)12.46 nih.gov
2-Bromo-3-methoxythiopheneDimerization (Gibbs Free Energy)DFT (Functional not specified)35.68 nih.gov

Computational models are highly effective at dissecting and predicting the influence of substituents on a molecule's reactivity. For 2-Bromo-3-methoxybenzyl bromide, the methoxy (B1213986) (-OCH₃) group at the 3-position and the bromo (-Br) group at the 2-position exert significant electronic effects. The methoxy group is a strong electron-donating group via resonance, while the bromine atom is electron-withdrawing through induction but can also participate in resonance.

DFT calculations can quantify these effects. For instance, studies on the homologation of benzyl bromide derivatives have computationally confirmed that electron-rich derivatives lead to lower activation barriers for SN1-type reactions. nih.gov The reactivity of benzyl halides is known to be highly dependent on the stability of the carbocation intermediate in SN1 reactions, which is enhanced by electron-donating groups. stackexchange.com Conversely, studies comparing p-nitrobenzyl chloride (electron-withdrawing) with p-methylbenzyl chloride (electron-donating) show marked differences in reactivity and mutagenic potency, highlighting the critical role of substituents. nih.gov For this compound, computational analysis would involve modeling the transition states of potential reactions and calculating how the push-pull electronic nature of the methoxy and bromo substituents stabilizes or destabilizes these states relative to unsubstituted benzyl bromide.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics excels at describing electronic structure and reaction energetics, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide a detailed understanding of how solvent molecules arrange around a solute and how this environment influences the solute's conformational dynamics and reactivity.

For a reaction involving this compound, MD simulations could be used to model the solvation shell in different solvents (e.g., polar protic, polar aprotic, nonpolar). This is particularly important for SN1 reactions, where the stabilization of the forming carbocation and leaving group by solvent molecules is critical. By simulating the system, one can observe the specific interactions (like hydrogen bonding) between the solvent and the solute and calculate the free energy of solvation. Furthermore, MD can explore the conformational landscape of the molecule, such as the rotation around the C-C bond connecting the bromomethyl group to the ring, and determine the most populated conformations in solution, which may differ from the gas-phase minimum energy structure.

Cheminformatics and QSAR Modeling for Structure-Reactivity Relationships

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling offer a data-driven approach to understanding reactivity. researchgate.net QSAR models aim to find a mathematical relationship between the chemical structure of a series of compounds and their activity (e.g., reaction rate, biological activity). nih.gov

To build a QSAR model for the reactivity of substituted benzyl bromides, one would first compile a dataset of related compounds with known experimental reactivities. For each compound, a set of numerical "descriptors" is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges on atoms, dipole moment).

A statistical model is then trained to correlate these descriptors with the observed reactivity. For example, a study on various benzyl chloride derivatives related their chemical reactivity with 4-(p-nitrobenzyl)-pyridine (NBP) to their mutagenic potency. nih.gov A similar QSAR model for this compound would involve calculating its specific descriptors and using a previously established model for benzyl bromide reactivity to predict its reaction rate in a given nucleophilic substitution reaction. This approach enables rapid screening and prioritization of compounds for synthesis and testing. researchgate.net

In Silico Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, providing valuable data for structure verification and analysis. These in silico predictions are often used in conjunction with experimental data.

DFT and other quantum chemical methods are capable of calculating nuclear magnetic resonance (NMR) chemical shifts and coupling constants, infrared (IR) vibrational frequencies, and UV-visible electronic transitions. nih.govnih.gov The prediction of NMR spectra is a multi-step process that involves:

A thorough conformational search to identify all low-energy structures of the molecule.

Geometry optimization of each significant conformation using a high-level DFT method.

Calculation of the magnetic shielding tensors for each atom in each optimized conformation.

Averaging of the shielding constants based on the Boltzmann population of each conformer.

Conversion of the absolute shielding values to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, this process would yield predicted ¹H and ¹³C NMR spectra. Similarly, calculation of the vibrational frequencies (after scaling to account for anharmonicity and method limitations) provides a predicted IR spectrum. A study on the related compound 2-bromo-3-methoxythiophene successfully used DFT to obtain UV-vis and vibration spectra that showed reasonable agreement with experimental results. nih.gov

Table 2: Example of Data Generated from In Silico Spectroscopic Prediction
Spectroscopic TechniquePredicted ParameterTypical Computational MethodExample Information ObtainedReference
¹H NMRChemical Shift (δ, ppm)DFT (e.g., mPW1PW91/6-311+G(d,p)) with PCM solvent modelPredicted shifts for aromatic, methoxy, and benzylic protons nih.gov
¹³C NMRChemical Shift (δ, ppm)DFT (e.g., mPW1PW91/6-311+G(d,p)) with PCM solvent modelPredicted shifts for each unique carbon atom in the molecule nih.gov
IR SpectroscopyVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-31G)Frequencies for C-H, C=C, C-O, and C-Br stretching and bending modes nih.gov
UV-Vis SpectroscopyExcitation Wavelengths (λmax, nm)Time-Dependent DFT (TD-DFT)Wavelengths of maximum absorption for π→π transitions nih.gov

Process Chemistry and Industrial Scale Up Considerations for 2 Bromo 3 Methoxybenzyl Bromide Production

Optimization of Reaction Parameters for Large-Scale Synthesis

The industrial production of 2-Bromo-3-methoxybenzyl bromide typically involves the benzylic bromination of 2-bromo-3-methoxytoluene. The optimization of this radical substitution reaction is critical for maximizing yield, minimizing impurities, and ensuring process safety and cost-effectiveness. Key parameters that require careful control include the choice of brominating agent, initiator, solvent, reaction temperature, and reactant stoichiometry.

Brominating Agents and Initiators: While elemental bromine can be used, N-Bromosuccinimide (NBS) is a frequently preferred reagent for benzylic brominations due to its solid nature, which allows for safer handling, and its ability to maintain a low concentration of bromine in the reaction mixture, thus reducing side reactions. chemistrysteps.com The reaction is typically initiated by radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or photochemically using UV light. chemistrysteps.comwipo.int Photochemical initiation, often using household compact fluorescent lamps (CFL) or LEDs, offers a reagent-free activation method. acs.orgrsc.org

Solvent Selection: The choice of solvent is crucial. While chlorinated solvents like carbon tetrachloride were historically common, their hazardous nature has led to the adoption of greener alternatives such as acetonitrile (B52724) or even solvent-free conditions. acs.orgrsc.org The solvent must be inert to the reaction conditions and allow for effective heat transfer.

Temperature and Stoichiometry: The reaction temperature influences the rate of reaction and the formation of byproducts. Precise temperature control is essential to prevent over-bromination, which can lead to the formation of dibrominated species. scientificupdate.com Using a slight excess of the brominating agent, such as 1.05 equivalents of NBS, can help drive the reaction to completion without significant impurity formation. acs.org

Table 1: Key Parameters for Optimization of Benzylic Bromination

ParameterObjectiveTypical Conditions/Considerations
Brominating Agent Maximize selectivity, ensure safetyN-Bromosuccinimide (NBS) is preferred over liquid Br₂ for easier handling and controlled Br₂ concentration.
Initiation Efficient radical formationAIBN (thermal initiation) or photochemical initiation (e.g., 405 nm LEDs) to avoid chemical initiator residues. rsc.org
Solvent Minimize environmental impact, ensure safetyAcetonitrile is a common replacement for hazardous chlorinated solvents. Solvent-free conditions are being explored for process intensification. acs.orgrsc.org
Temperature Control reaction rate, minimize byproductsRequires careful optimization to prevent over-bromination. Precise temperature control is crucial. scientificupdate.com
Stoichiometry Achieve high conversionA small excess of the brominating agent (e.g., 1.05 eq. of NBS) is often used. acs.org

Development of Efficient Separation and Purification Protocols

Post-reaction, the crude product mixture contains the desired this compound, unreacted starting materials, the brominating agent byproduct (e.g., succinimide), and potential impurities like over-brominated compounds. An efficient separation and purification protocol is vital for achieving the high purity required for downstream applications.

Common purification techniques for benzyl (B1604629) bromides include:

Aqueous Work-up: The reaction mixture is often first treated with a reducing agent, like a saturated sodium bisulfite solution, to quench any excess bromine. google.com This is followed by washing with water and a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. researchgate.netreddit.com

Distillation: Vacuum distillation can be employed to separate the product from less volatile impurities. However, the thermal lability of benzyl bromides requires careful control of temperature and pressure to prevent degradation. researchgate.net

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method.

Column Chromatography: For high-purity requirements, flash column chromatography using a non-polar eluent like n-pentane or petroleum ether can separate the target compound from closely related impurities. google.comtandfonline.com On an industrial scale, this is often a less favored option due to cost and solvent usage but may be necessary for certain applications.

Table 2: Comparison of Purification Methods for Benzyl Bromides

Purification MethodAdvantagesDisadvantages
Aqueous Work-up/Washing Simple, removes water-soluble impurities and acids. researchgate.netMay not remove organic impurities.
Vacuum Distillation Effective for separating compounds with different boiling points. researchgate.netRisk of thermal degradation of the product.
Recrystallization Can yield very pure product, scalable.Product must be a solid; requires suitable solvent.
Column Chromatography High separation efficiency for complex mixtures. tandfonline.comHigh cost, large solvent consumption, may be difficult to scale.

Reactor Design and Process Intensification Strategies

For large-scale production, moving from traditional batch reactors to more advanced reactor designs can offer significant advantages in terms of safety, efficiency, and consistency.

Continuous Flow Reactors: Photochemical reactions, in particular, benefit from continuous flow processing. Flow reactors based on transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), allow for uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors. acs.org This leads to better reaction control, higher yields, and improved safety. The small reactor volume at any given time minimizes the risk associated with highly reactive intermediates. acs.orgrsc.org

Process Intensification: This involves developing methods to produce a given amount of product in smaller, more efficient, and often safer equipment. For benzylic bromination, strategies include:

In-situ Reagent Generation: Generating bromine in situ from sources like NaBrO₃/HBr can avoid the handling of hazardous elemental bromine and allows for precise stoichiometric control. rsc.orgscientificupdate.com

Solvent-Free Reactions: Eliminating organic solvents reduces waste, simplifies downstream processing, and lowers the Process Mass Intensity (PMI), a key metric of green chemistry. rsc.org

Microreactors: These reactors offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer. This allows for highly exothermic reactions to be controlled safely and can significantly reduce reaction times. rsc.orgresearchgate.net Corning Advanced-Flow Reactors are an example of scalable microreactor technology used for photochemical brominations. acs.org

Recycling and Green Chemistry Principles in Manufacturing

The application of green chemistry principles is becoming increasingly important in chemical manufacturing to reduce environmental impact and improve economic viability.

Bromine Recycling: Bromine is a costly and environmentally sensitive element. In large-scale processes, the bromide ions generated as a byproduct can be recovered and re-oxidized back to bromine for reuse. This "closed-loop" recycling can achieve recovery yields of over 97% and leads to significant cost savings and risk reduction. chimia.ch The Kubierschky process is a known method for recovering bromine from aqueous bromide solutions. chimia.ch

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. While the use of NBS in benzylic bromination has advantages in selectivity, its atom economy is not ideal. Methods that utilize catalytic amounts of reagents or recycle byproducts are preferred. organic-chemistry.org

Alternative Reagents: Research into more environmentally benign brominating reagents and reaction media is ongoing. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a solvent like tetrahydrofuran (B95107) has been reported as a greener alternative for some brominations. researchgate.net

Economic and Engineering Feasibility Analyses of Production Routes

A comprehensive techno-economic analysis is essential before committing to a specific production route. This analysis evaluates both the capital expenditure (CAPEX) for equipment and the operational expenditure (OPEX), which includes raw materials, energy, labor, and waste disposal.

Factors influencing economic feasibility include:

Process Yield and Throughput: Higher yields and throughput directly translate to lower production costs per kilogram of product. Continuous flow processes can offer high throughput, potentially processing kilograms of material per hour. acs.org

Energy Consumption: Photochemical and thermally initiated processes have different energy requirements. Optimizing energy usage is a key cost-saving measure.

Waste Treatment and Disposal: The cost associated with treating and disposing of waste streams, particularly those containing bromine and organic solvents, can be substantial. Implementing recycling and green chemistry principles can significantly reduce these costs. chimia.chrecycling-magazine.com

Process Safety and Automation: Investing in safer, automated processes reduces the risk of accidents and can lower labor costs.

A comparative analysis of different synthesis and purification schemes, often using process simulation software, is necessary to identify the most economically and technically viable route for the industrial production of this compound. researchgate.net

Conclusion and Future Research Trajectories

Recapitulation of Key Academic Discoveries and Contributions

Research into 2-Bromo-3-methoxybenzyl bromide and its isomers has led to significant advancements in synthetic chemistry. A notable discovery is its function as a ligand that binds to the 5-HT1A serotonin (B10506) receptor, highlighting its potential in the development of new therapeutic agents for neurological disorders. biosynth.com The broader class of substituted benzyl (B1604629) bromides is crucial in the synthesis of various pharmaceutical compounds, including potential anticancer agents that target the epidermal growth factor receptor (EGFR). mdpi.com

Key contributions in synthetic methodology include the development of benzylic bromination techniques. The Wohl-Ziegler reaction, which traditionally uses N-bromosuccinimide (NBS) in solvents like carbon tetrachloride, has been a foundational method. masterorganicchemistry.com Academic research has focused on improving this reaction by using radical initiators or light to promote the selective bromination of the benzylic carbon. masterorganicchemistry.comyoutube.com Furthermore, the development of one-pot procedures, such as the synthesis of 2-bromo-5-methoxybenzyl bromide from 3-methylanisole (B1663972), represents a significant step towards more efficient and scalable processes. google.com A novel and important academic contribution is the development of homologation reactions for electron-rich benzyl bromides, which allow for the formal insertion of a diazo compound into the carbon-carbon bond, creating valuable benzylic quaternary centers. nih.gov

Identification of Persistent Challenges in Synthesis and Reactivity

Another significant challenge is the inherent instability of many substituted benzyl bromides. mdpi.com These compounds can be lachrymatory and may degrade over time, necessitating careful handling and storage, often at low temperatures. sigmaaldrich.comnbinno.com The reactivity of the benzylic bromide group also poses challenges for subsequent transformations. For instance, the preparation of Grignard reagents from benzyl bromides is known to be a delicate process. sciencemadness.org Historically, the use of hazardous chlorinated solvents like carbon tetrachloride was common, but modern methods are shifting towards safer alternatives like acetonitrile (B52724). acs.orgorganic-chemistry.org

Prospects for Novel Reaction Methodologies and Unexplored Chemical Transformations

The future of synthesizing and utilizing this compound lies in the adoption of novel reaction methodologies. Continuous flow photochemistry has emerged as a powerful technique for benzylic bromination. acs.org This method allows for better control over reaction parameters, improved light penetration, and enhanced safety and scalability compared to traditional batch photochemical reactors. rsc.orgacs.org The re-evaluation of lesser-used reagents like bromotrichloromethane (B165885) (BrCCl₃) in these modern flow systems has shown promise for substrates that are challenging for NBS-based methods. rsc.org

Furthermore, research into new catalytic systems continues to offer new possibilities. Patented processes for the bromination of substituted toluenes using azo initiators in the presence of an oxidizing agent point towards more selective and efficient reactions. google.com The exploration of visible-light-induced photoredox catalysis is also opening doors to novel cross-coupling reactions. researchgate.net An exciting and relatively unexplored chemical transformation is the homologation reaction, which involves the formal insertion of a diazo group into the C(sp²)–C(sp³) bond of benzyl bromides. nih.gov This reaction creates complex scaffolds that would be difficult to access through traditional methods and holds significant potential for further development.

Potential for Expanded Applications in Emerging Fields of Chemical Science

The unique structure of this compound makes it a valuable precursor for a wide range of applications in emerging scientific fields. Its established role as an intermediate in the synthesis of bioactive molecules suggests its potential for creating novel pharmaceuticals and agrochemicals. nbinno.comsigmaaldrich.com The ability to use this compound to target specific biological receptors, such as the 5-HT1A receptor, opens avenues for drug discovery in areas like neuroscience. biosynth.com

The products derived from the novel homologation reaction of benzyl bromides are particularly promising. These products, which feature a benzylic quaternary center and a reactive alkyl bromide handle, can be further modified. For example, they can be converted into β²,²-amino acid derivatives or compounds containing the 1,2,4-triazole (B32235) scaffold, both of which are privileged structures in medicinal and agricultural chemistry. nih.gov Beyond life sciences, substituted benzyl bromides are used to construct new ligands for organocatalysis and to develop new materials. google.commdpi.com As research progresses, this compound could find expanded use in materials science, for instance, in the creation of functional polymers or molecular probes.

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 2-bromo-3-methoxybenzyl bromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated methoxybenzyl derivatives typically involves electrophilic substitution or bromination of pre-functionalized aromatic precursors. For example, toluene derivatives can undergo bromination under controlled conditions using bromine (Br₂) in the presence of catalysts like Fe powder or AlCl₃. highlights a protocol where bromine is added dropwise to toluene in glacial acetic acid under catalytic conditions (Fe powder, 40°C, 5h), achieving regioselective bromination. However, for this compound, methoxy group positioning may require protection/deprotection strategies to prevent undesired side reactions. Optimizing stoichiometry, temperature, and catalyst choice (e.g., Fe vs. AlCl₃) is critical for yield improvement .

Q. 1.2. How can researchers safely handle and store this compound given its reactivity?

Methodological Answer: This compound is a lachrymator and likely corrosive due to its benzyl bromide moiety (similar to 4-chlorobenzyl bromide in ). Key safety measures include:

  • Storage : In airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation.
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid contact with water or alcohols.
  • Deactivation : Quench residual bromide with sodium thiosulfate (Na₂S₂O₃) solutions. Refer to Safety Data Sheets (SDS) for analogous brominated compounds (e.g., 4-chlorobenzyl bromide) for emergency protocols .

Q. 1.3. What analytical techniques are most effective for purity assessment of this compound?

Methodological Answer:

  • GC-MS or LC-MS : To detect organic impurities (e.g., unreacted precursors or degradation products).
  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., methoxy vs. bromine positioning) via coupling patterns. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm.
  • Elemental Analysis : Validates Br and O content.
  • Capillary Electrophoresis (CE) : As in , CE with UV detection can resolve bromide ions from chloride impurities, critical for quantifying halide byproducts .

Advanced Research Questions

Q. 2.1. How does the methoxy group’s ortho/para-directing nature influence bromination regioselectivity in this compound synthesis?

Methodological Answer: The methoxy group (-OCH₃) is a strong ortho/para-directing group due to its electron-donating resonance effects. However, steric hindrance in the ortho position (e.g., from bulky substituents) can shift bromination to the para position. For instance, describes a synthesis where steric effects in 3-methoxybenzyl derivatives direct bromination to specific positions. Computational modeling (DFT calculations) or Hammett σ constants can predict regioselectivity, while experimental validation via NMR/X-ray crystallography (as in ) resolves ambiguities .

Q. 2.2. What strategies mitigate dimerization or cross-coupling side reactions during synthesis?

Methodological Answer: Dimerization (e.g., via Ullmann or Suzuki couplings) is common in brominated aromatics. Mitigation strategies include:

  • Low Temperature : Slow reaction kinetics reduce radical coupling (e.g., <40°C as in ).
  • Radical Inhibitors : Additives like TEMPO or BHT quench free radicals.
  • Dilute Conditions : Minimize intermolecular interactions.
    observed dimer formation during Pomeranz-Fritsch isoquinoline synthesis, suggesting that steric shielding or directing groups (e.g., sulfonyl groups) may suppress undesired pathways .

Q. 2.3. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms, hydration states, or impurities. To address this:

  • Recrystallization : Use solvents like hexane/ethyl acetate to isolate pure crystals.
  • DSC/TGA : Differentiate polymorphs via thermal analysis.
  • Interlab Validation : Cross-reference NMR/IR data with databases (e.g., PubChem in ) to confirm peak assignments. For example, lists brominated analogs with melting point variations (±5°C) due to trace solvents .

Key Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map temperature/catalyst effects on yield (as in ).
  • Safety Protocols : Align with SDS guidelines for brominated analogs (e.g., 4-chlorobenzyl bromide in ).
  • Advanced Characterization : Employ X-ray crystallography () or high-field NMR to resolve structural ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.